molecular formula C17H13NO4 B11368373 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate

Cat. No.: B11368373
M. Wt: 295.29 g/mol
InChI Key: MTRZWDNBBSSURH-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydroxamic acid with phenylacetylene under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like copper(I) iodide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

(4-methoxyphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H13NO4/c1-20-13-7-9-14(10-8-13)21-17(19)15-11-16(22-18-15)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

MTRZWDNBBSSURH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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